4-(3-Ethoxy-benzyl)-piperidine

Vue d'ensemble

Description

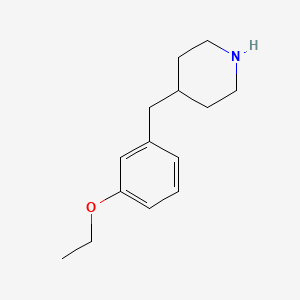

4-(3-Ethoxy-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a 3-ethoxy-benzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxy-benzyl)-piperidine typically involves the reaction of piperidine with 3-ethoxy-benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Ethoxy-benzyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NaOH, NH3) are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(3-Ethoxy-benzyl)-piperidine serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its piperidine structure is crucial for developing drugs targeting different biological pathways.

Synthesis of Piperidine Derivatives

Recent studies have highlighted the importance of piperidine derivatives in drug design. The compound can be synthesized through various methods, including:

- Functionalization Techniques : The introduction of ethoxy and benzyl groups enhances the compound's lipophilicity and biological activity, making it suitable for further modifications to create more complex structures .

- Cascade Reactions : One-pot reactions involving piperidines allow for the efficient synthesis of multiple derivatives, which can be screened for biological activity .

Pharmacological Activities

This compound exhibits a range of pharmacological properties that make it a candidate for drug development.

Antagonistic Properties

Research has shown that piperidine derivatives can act as antagonists at various receptors, including histamine receptors. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit histamine H3 receptors, potentially leading to applications in treating neurological disorders .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The ability to inhibit these enzymes suggests potential applications in cognitive enhancement and neuroprotection .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Alzheimer's Disease Research : In studies focusing on Alzheimer's treatment, derivatives of this compound showed promising results in reducing AChE activity, thereby increasing acetylcholine levels in the brain .

- Histamine Receptor Modulation : Compounds similar to this compound have been tested for their efficacy as histamine H3 receptor antagonists, indicating potential use in managing sleep disorders and appetite regulation .

Data Tables

The following table summarizes key findings related to the pharmacological activities and synthesis methods of this compound.

Mécanisme D'action

The mechanism of action of 4-(3-Ethoxy-benzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(3-Methoxy-benzyl)-piperidine

- 4-(3-Hydroxy-benzyl)-piperidine

- 4-(3-Methyl-benzyl)-piperidine

Uniqueness

4-(3-Ethoxy-benzyl)-piperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Activité Biologique

4-(3-Ethoxy-benzyl)-piperidine is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features, which may influence its biological activity. Its molecular formula is CHNO, with a molecular weight of approximately 219.32 g/mol. The compound consists of a piperidine ring substituted with a 3-ethoxy-benzyl group, which may enhance its interactions with various biological targets.

The synthesis of this compound typically involves the alkylation of piperidine using an appropriate benzyl halide or ether under basic conditions. This method is favored for its simplicity and high yield potential. The chemical reactivity of this compound allows it to participate in nucleophilic substitutions and reactions involving electrophiles, primarily due to the presence of the piperidine nitrogen, which acts as a nucleophile.

Biological Activity Overview

Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities. These compounds are often studied for their potential as pharmacological agents in various therapeutic areas such as neuropharmacology and oncology. Preliminary studies suggest that similar compounds can act as inhibitors for various enzymes and receptors, indicating that this compound may possess similar properties worth investigating further .

Table 1: Comparison of Piperidine Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(4-Ethoxy-benzyl)-piperidine | Similar piperidine structure with different substitution | May exhibit different biological activity profiles |

| 1-(3-Ethoxy-benzyl)-piperidin-2-one | Contains a ketone functional group | Potentially different reactivity due to carbonyl |

| N-benzyl-piperidine | Lacks ethoxy substitution but retains piperidine core | Simpler structure may lead to varied pharmacodynamics |

The mechanism of action for this compound is hypothesized to involve its interaction with neurotransmitter systems, potentially influencing mood and cognition. The presence of the ethoxy group may enhance lipophilicity, allowing better penetration across biological membranes and increasing binding affinity to target receptors .

Case Studies and Research Findings

- Neuropharmacological Studies : Similar piperidine derivatives have been investigated for their role as dopamine receptor antagonists. For instance, compounds structurally related to this compound have shown selective antagonism at dopamine D4 receptors, which are implicated in conditions such as Parkinson's disease .

- Antiviral Activity : Research has demonstrated that certain piperidine derivatives exhibit antiviral properties against influenza viruses. The structural requirements for activity often include specific substitutions on the benzyl moiety, emphasizing the importance of the ethoxy group in enhancing biological efficacy .

- Anticholinesterase Activity : A study focused on phenoxyethyl piperidine derivatives found that modifications similar to those in this compound can lead to significant anticholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Propriétés

IUPAC Name |

4-[(3-ethoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-16-14-5-3-4-13(11-14)10-12-6-8-15-9-7-12/h3-5,11-12,15H,2,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHPQSOFWQDMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466533 | |

| Record name | 4-(3-Ethoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782504-70-5 | |

| Record name | 4-(3-Ethoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.